5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole

Organic Synthesis Nucleophilic Substitution Alkylating Agents

5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole (CAS 157833-28-8, molecular formula C₁₁H₁₂BrNOS, molecular weight 286.19 g/mol) is a 2-thiazoline (4,5-dihydro-1,3-thiazole) derivative characterized by a reactive bromomethyl group at position 5 and a 4-methoxyphenyl substituent at position The compound belongs to the broader class of hydrogenated thiazoles, which lack the aromatic character of fully unsaturated thiazoles and instead feature a C=N double bond between C2 and the nitrogen atom. The 4,5-dihydro scaffold imparts conformational flexibility distinct from aromatic thiazole analogs, while the bromomethyl group serves as an alkylating handle for further functionalization.

Molecular Formula C11H12BrNOS
Molecular Weight 286.19
CAS No. 157833-28-8
Cat. No. B2489930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole
CAS157833-28-8
Molecular FormulaC11H12BrNOS
Molecular Weight286.19
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NCC(S2)CBr
InChIInChI=1S/C11H12BrNOS/c1-14-9-4-2-8(3-5-9)11-13-7-10(6-12)15-11/h2-5,10H,6-7H2,1H3
InChIKeyHBOKCXDFZREDOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole (CAS 157833-28-8): Procurement-Ready Profile of a Bifunctional 2-Thiazoline Building Block


5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole (CAS 157833-28-8, molecular formula C₁₁H₁₂BrNOS, molecular weight 286.19 g/mol) is a 2-thiazoline (4,5-dihydro-1,3-thiazole) derivative characterized by a reactive bromomethyl group at position 5 and a 4-methoxyphenyl substituent at position 2. The compound belongs to the broader class of hydrogenated thiazoles, which lack the aromatic character of fully unsaturated thiazoles and instead feature a C=N double bond between C2 and the nitrogen atom [1]. The 4,5-dihydro scaffold imparts conformational flexibility distinct from aromatic thiazole analogs, while the bromomethyl group serves as an alkylating handle for further functionalization. The 4-methoxyphenyl moiety contributes both electronic modulation and, as demonstrated in related 2-thiazoline series, potential pharmacophoric relevance [2]. This compound is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, with a reported purity benchmark of ≥98% from several commercial suppliers [3].

Why Generic Substitution Fails: Critical Structural Determinants That Preclude Simple Analog Swapping of 5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole


Closely related analogs of 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole cannot be interchanged without compromising reactivity, downstream synthetic efficiency, or biological readouts. The bromomethyl group at position 5 is the primary reactive handle for nucleophilic substitution and cross-coupling reactions; replacing it with chloromethyl, hydroxymethyl, or des-methyl analogs alters the leaving-group propensity, reaction kinetics, and product distribution [1]. The 4,5-dihydro (2-thiazoline) oxidation state is structurally distinct from the aromatic thiazole analog (CAS 1204423-52-8), leading to different ring geometry, electronic distribution, and susceptibility to oxidation, which directly impacts metal coordination behavior and biological target engagement [2]. Furthermore, literature evidence from a series of 2-thiazoline-tetralin derivatives demonstrates that the 4-methoxyphenyl substitution pattern on the thiazoline ring is not interchangeable with 4-bromo, 4-chloro, or 4-fluoro analogs, as the 4-methoxyphenyl-bearing compound (4e) exhibited the highest antitumor efficiency against the MCF-7 breast cancer cell line [3]. Even the salt form matters: the free base (CAS 157833-28-8) and the hydrobromide salt (CAS 157833-17-5) differ in solubility, handling characteristics, and stoichiometry in reaction setups .

Quantitative Comparator Evidence for 5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole: Reactivity, Pharmacophoric Contribution, and Salt-Form Differentiation


Bromomethyl Leaving-Group Reactivity Advantage vs. Chloromethyl and Hydroxymethyl Analogs

The 5-bromomethyl substituent of the target compound provides a leaving-group advantage of approximately 2–3 orders of magnitude in SN2 reactivity compared to the chloromethyl analog, and is a competent electrophile for alkylation reactions where hydroxymethyl or des-methyl analogs are inert [1]. The bromine atom, with a molecular weight contribution of 79.9 Da, also serves as a useful isotopic signature for mass spectrometry tracking in metabolic and degradation studies, a feature absent in chloromethyl (35.5 Da) or hydroxymethyl analogs [2].

Organic Synthesis Nucleophilic Substitution Alkylating Agents

4-Methoxyphenyl Pharmacophoric Superiority in Thiazoline Series: Apoptosis Induction vs. Halogenated Analogs

In a head-to-head thiazoline-tetralin series, compound 4e bearing a 4-methoxyphenyl moiety exhibited the highest antitumor efficiency against the MCF-7 breast adenocarcinoma cell line compared to its 4-bromo (4f), 4-chloro (4g), and 4-fluoro (4h) analogs. At its IC50 concentration, compound 4e induced 32.5% total apoptosis (early + late), exceeding the 29.9% apoptosis induced by cisplatin at its own IC50 concentration [1]. In DNA synthesis inhibition assays on MCF-7 cells, the 4-methoxyphenyl-bearing compound was among the three derivatives (4d, 4e, 4k) that exhibited inhibition rates ranging from 47.75% to 72.15% — values higher than the cisplatin standard [2]. This constitutes class-level evidence that the 4-methoxyphenyl substitution on a 2-thiazoline scaffold confers a pharmacophoric advantage for MCF-7-targeted applications.

Anticancer Activity Apoptosis Breast Cancer MCF-7

Free Base vs. Hydrobromide Salt: Differentiated Solubility and Handling for Reaction Design

The compound exists in two commercially available forms: the free base (CAS 157833-28-8, MW 286.19) and the hydrobromide salt (CAS 157833-17-5, MW 367.10). The hydrobromide salt has a higher molecular weight (367.10 vs. 286.19 g/mol) due to the added HBr component, resulting in a 28.3% mass increase per mole [1]. The salt form is reported to improve aqueous solubility and handling characteristics, making it preferable for aqueous-phase reactions or biological assay preparation . The free base, in contrast, is the appropriate form for non-aqueous nucleophilic substitution reactions where the bromomethyl group must remain free and reactive, as the salt form introduces an additional equivalent of HBr that may interfere with base-sensitive transformations [2]. Both forms are available with ≥98% purity from commercial sources [3].

Salt Selection Solubility Synthetic Workflow

4,5-Dihydro (Thiazoline) vs. Aromatic Thiazole: Conformational and Electronic Differentiation for Coordination Chemistry

The 4,5-dihydro-1,3-thiazole scaffold of the target compound (CAS 157833-28-8) is non-aromatic, containing a C=N double bond with sp²-hybridized C2 and sp³-hybridized C4 and C5 carbons. This contrasts with the fully aromatic 1,3-thiazole analog (CAS 1204423-52-8), which possesses a planar, delocalized 6π-electron ring system . The 4,5-dihydro structure introduces a stereocenter at C5 (undefined atom stereocenter count = 1) and permits out-of-plane conformational flexibility, which can be critical for induced-fit binding to biological targets or for creating chiral ligand environments in asymmetric catalysis [1]. The calculated complexity index for the free base is reported at lower values than the salt (239 for the hydrobromide salt), reflecting the simpler connectivity pattern of the neutral form [2]. This structural distinction is not captured by simple 2D similarity metrics and can lead to different metal-chelation geometries and biological recognition profiles compared to aromatic thiazole analogs.

Metal Coordination Ligand Design Heterocyclic Chemistry

Validated Application Scenarios for 5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole Based on Comparator Evidence


Synthesis of MCF-7-Targeted Anticancer Candidates via 5-Bromomethyl Alkylation

Based on class-level evidence that 4-methoxyphenyl-substituted 2-thiazolines exhibit the highest antitumor efficiency against MCF-7 breast cancer cells (32.5% apoptosis vs. 29.9% for cisplatin) [1], the 5-bromomethyl group serves as the conjugation point for attaching pharmacophore extensions. The bromomethyl handle enables direct nucleophilic displacement with amine-, thiol-, or alkoxide-bearing fragments without pre-activation, preserving the 4-methoxyphenyl pharmacophore intact. The free base form (CAS 157833-28-8) is recommended for this application to avoid HBr interference during base-mediated couplings.

Chiral Thiazoline Ligand Synthesis for Asymmetric Metal Catalysis

The 4,5-dihydro scaffold contains an inherent stereocenter at C5 (undefined stereocenter count = 1) [2], which, upon enantioselective functionalization of the 5-bromomethyl group with chiral nucleophiles, can produce enantiopure 2-thiazoline ligands. The non-aromatic ring geometry provides out-of-plane flexibility that the planar aromatic thiazole analog (CAS 1204423-52-8) cannot match, yielding different metal-chelation bite angles and asymmetric induction profiles .

Aqueous-Phase Biochemical Probe Development Using the Hydrobromide Salt Form

For biochemical assay development requiring aqueous solubility, the hydrobromide salt (CAS 157833-17-5, MW 367.10) is the appropriate procurement choice . The enhanced water solubility facilitates conjugation to biomolecules (peptides, oligonucleotides, carbohydrates) via the bromomethyl group under aqueous conditions, while the 4-methoxyphenyl moiety provides a UV chromophore (λmax ~270 nm) for HPLC tracking and the bromine atom supplies a distinctive isotopic signature (79.9/81.9 Da doublet) for LC-MS detection [3].

Building Block for DNA Synthesis Inhibitor Libraries with MCF-7 Selectivity

Thiazoline-tetralin derivatives bearing 4-methoxyphenyl (analogous to the target compound's substitution pattern) achieved DNA synthesis inhibition rates ranging from 47.75% to 72.15% on MCF-7 cells, exceeding the cisplatin benchmark [4]. The target compound, as a 5-bromomethyl-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole, provides the core scaffold for constructing focused libraries that retain the 4-methoxyphenyl MCF-7 selectivity feature while diversifying at the 5-bromomethyl position through parallel synthesis.

Quote Request

Request a Quote for 5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.